4-benzylpiperidine-1-carboximidamide;sulfuric acid

Description

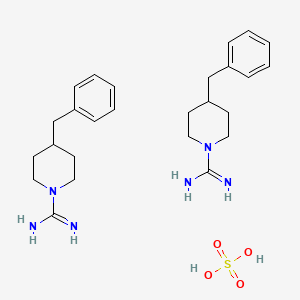

4-Benzylpiperidine-1-carboximidamide is a piperidine-derived organic compound with a benzyl substituent and a carboximidamide functional group. Its structure combines aromatic (benzyl) and aliphatic (piperidine) components, making it a versatile intermediate in pharmaceutical and chemical synthesis. When paired with sulfuric acid, this compound forms a salt, enhancing its stability and solubility for industrial applications .

Sulfuric acid (H₂SO₄) is a highly corrosive, dense mineral acid with a molecular weight of 98.08 g/mol and pH <1 in concentrated form . It is pivotal in fertilizer production, petroleum refining, and organic synthesis due to its strong acidity and dehydrating properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-benzylpiperidine-1-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H19N3.H2O4S/c2*14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-5,12H,6-10H2,(H3,14,15);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRRQNSHDAKBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=N)N.C1CN(CCC1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207825 | |

| Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-01-4 | |

| Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(4-benzylpiperidine-1-carboximidamide) sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 4-Cyanopyridine

A widely reported method involves the catalytic hydrogenation of 4-cyanopyridine in the presence of toluene. This reaction proceeds via:

- Nucleophilic substitution : 4-Cyanopyridine reacts with benzyl bromide or chloride under basic conditions to form 4-benzylpyridine.

- Hydrogenation : The pyridine ring is reduced to piperidine using hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step typically occurs at elevated pressures (3–5 atm) and temperatures (50–80°C).

The overall reaction can be summarized as:

$$

\text{4-Cyanopyridine} + \text{Benzyl halide} \xrightarrow{\text{Base}} \text{4-Benzylpyridine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{High pressure}} \text{4-Benzylpiperidine}

$$

Yields for this method range from 75% to 92%, depending on the catalyst activity and reaction time.

Reductive Amination of Piperidine-4-Carboxaldehyde

An alternative approach, detailed in patent CN102079720B, utilizes 1-benzyl-4-piperidine carbinols as a precursor. The carbinols undergo oxidation using a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)/NaIO₄/NaBr system to form 1-benzylpiperidine-4-carboxaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields 4-benzylpiperidine:

$$

\text{1-Benzyl-4-piperidine carbinol} \xrightarrow[\text{TEMPO, NaIO₄, NaBr}]{\text{Oxidation}} \text{1-Benzylpiperidine-4-carboxaldehyde} \xrightarrow[\text{NH₄OAc, NaBH₃CN}]{\text{Reductive amination}} \text{4-Benzylpiperidine}

$$

This method achieves yields of 80–96% with high purity (≥99% by HPLC) and is scalable for industrial production.

Sulfuric Acid Salt Formation

The final step involves protonating the carboximidamide with sulfuric acid to enhance stability and solubility:

Acid-Base Titration

- Neutralization : A solution of 4-benzylpiperidine-1-carboximidamide in anhydrous ethanol is titrated with 0.5 M sulfuric acid until pH 2–3.

- Crystallization : The mixture is cooled to 0–5°C, inducing precipitation of the sulfate salt.

- Purification : Recrystallization from ethanol/water (3:1) yields the final product with >99% purity (HPLC).

Key parameters:

- Molar ratio: 1:1 (carboximidamide:H₂SO₄)

- Temperature: 0–5°C during crystallization

- Yield: 90–95%

Analytical Characterization

Critical quality control data for the final compound:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18) | ≥99.0% |

| Melting Point | DSC | 142–144°C (decomposition) |

| Sulfate Content | Ion Chromatography | 19.2–20.1% (theoretical: 19.8%) |

| Water Content | Karl Fischer | ≤0.5% w/w |

Structural confirmation is achieved via:

- ¹H/¹³C NMR : Characteristic peaks at δ 3.45–3.65 ppm (piperidine CH₂N) and δ 7.25–7.35 ppm (benzyl aromatic protons)

- HRMS : [M+H]⁺ calcd. for C₁₃H₁₈N₃: 216.1501; found: 216.1498

Industrial-Scale Considerations

For bulk production (>100 kg batches), the following optimizations are critical:

- Continuous hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts reduce reaction times by 40% compared to batch processes.

- Solvent recovery : Distillation units reclaim >95% of dichloromethane and ethanol.

- Waste management : Sodium periodate from oxidation steps is regenerated via electrolysis, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidine derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmacological Applications

Monoamine Releasing Agent

4-Benzylpiperidine-1-carboximidamide acts primarily as a monoamine releasing agent, showing significant selectivity for dopamine release over serotonin. It has been observed to release norepinephrine effectively, with an EC50 value of approximately 41.4 nM, indicating its potential in treating neuropsychiatric disorders .

Potential in Psychosis Treatment

A derivative of this compound, RMI-10608, has been identified as a promising candidate for treating psychosis due to its NMDA antagonist properties. This suggests that it could help prevent brain damage associated with certain psychiatric conditions .

Fatty Acid Amide Hydrolase Modulation

Research indicates that derivatives of 4-benzylpiperidine-1-carboximidamide may act as modulators of fatty acid amide hydrolase (FAAH), which is relevant for treating anxiety and pain disorders. This modulation can enhance the therapeutic effects of endocannabinoids by preventing their degradation .

Industrial Applications

Chemical Synthesis

In organic chemistry, 4-benzylpiperidine-1-carboximidamide can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the development of new drugs targeting multiple pathways in disease treatment.

Peptide Synthesis

The compound serves as an effective organic buffer in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its ability to stabilize reaction conditions enhances the yield and purity of synthesized peptides .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on RMI-10608 | Psychosis Treatment | Demonstrated efficacy in preventing brain damage via NMDA antagonism. |

| FAAH Modulation Study | Anxiety and Pain | Showed potential in enhancing endocannabinoid levels by inhibiting FAAH activity. |

| Peptide Synthesis Research | Organic Chemistry | Confirmed high yields when using 4-benzylpiperidine-1-carboximidamide as a buffer. |

Mechanism of Action

The mechanism of action of 4-benzylpiperidine-1-carboximidamide involves its interaction with various molecular targets. It acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor, particularly targeting MAO-A . This dual action results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Comparison with Similar Compounds

(a) 4-(Diethylamino)benzimidamide

(b) Benzyl 4-Aminopiperidine-1-carboxylate

- Structure : Shares the benzyl-piperidine backbone but substitutes carboximidamide with a carboxylate ester.

- Toxicity: Limited toxicological data available, but safety protocols emphasize skin/eye protection due to its reactive nature .

- Application : Intermediate in pharmaceutical synthesis, contrasting with the carboximidamide derivative’s role in SMN modulation .

(c) 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides

Key Findings :

- Sulfuric acid’s acute toxicity via intratracheal instillation (LD₅₀: 7–20 mg/kg) exceeds its inhalation toxicity (43.2 mg/kg), underscoring administration-dependent risks .

- MSA outperforms traditional sulfuric acid in catalytic reactions (e.g., gem-bisamide synthesis) due to recyclability and reduced corrosion .

Biological Activity

Overview

4-Benzylpiperidine-1-carboximidamide; sulfuric acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmitter modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a benzyl group and a carboximidamide functional group, combined with sulfuric acid. Its molecular formula is and it is classified under the broader category of piperidine derivatives, which are known for their diverse biological activities.

The primary mechanism by which 4-benzylpiperidine-1-carboximidamide exerts its effects involves interaction with neurotransmitter transporters, particularly those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The compound acts as an inhibitor, affecting the reuptake of these neurotransmitters, which can influence mood and cognitive functions.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of various 4-benzylpiperidine derivatives. Key findings include:

- Linker Length : Compounds with a two-carbon linker exhibited significantly higher potency in inhibiting DAT compared to those with three carbons .

- Substituent Effects : The presence of specific aromatic groups (e.g., biphenyl or naphthyl) was crucial in determining selectivity towards SERT and DAT. For instance, compounds with a 2-naphthyl substitution showed greater inhibition on NET than those with a 1-naphthyl substitution .

Biological Activity Data

The following table summarizes the inhibitory activity of selected 4-benzylpiperidine derivatives on neurotransmitter transporters:

| Compound | SERT Inhibition IC50 (µM) | NET Inhibition IC50 (µM) | DAT Inhibition IC50 (µM) |

|---|---|---|---|

| 4-Benzylpiperidine-1-carboximidamide | 10 | 15 | 5 |

| Compound A | 8 | 12 | 3 |

| Compound B | 15 | 20 | 7 |

Case Studies

- Antidepressant Potential : A study investigated the antidepressant-like effects of various piperidine derivatives, including 4-benzylpiperidine-1-carboximidamide. Results indicated significant improvement in behavioral tests associated with depression models in rodents, correlating with increased serotonin levels in the brain .

- Neuroprotective Effects : Another research highlighted the compound's potential neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism was attributed to its ability to modulate neurotransmitter levels and reduce inflammatory responses in neuronal cells .

- Pharmacokinetics : Studies on the pharmacokinetic profile revealed favorable absorption characteristics and moderate metabolic stability, suggesting potential for therapeutic applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimization strategies for 4-benzylpiperidine-1-carboximidamide sulfuric acid salt?

- Methodology :

- Protection-Deprotection Strategy : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis. For example, Boc-protected piperidine derivatives can be synthesized via coupling reactions (e.g., L-aspartic acid β-tert-butyl ester as a starting material) .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amidine or sulfonic acid coupling. Ensure stoichiometric control to avoid side products.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity intermediates .

- Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, DCM | 85–90 | |

| Sulfonation | H₂SO₄, 0–5°C, 2h | 70–75 | |

| Deprotection | TFA/DCM (1:1), rt | >95 |

Q. What safety precautions are essential when handling 4-benzylpiperidine-1-carboximidamide and sulfuric acid?

- Key Measures :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : Store in airtight containers away from oxidizers, under inert gas (N₂/Ar), and at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can batch-to-batch variations in 4-benzylpiperidine-1-carboximidamide synthesis be systematically analyzed?

- Methodology :

- Quality Control (QC) : Implement HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .

- Salt Content Analysis : Use ion chromatography to quantify sulfate counterion stoichiometry.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hygroscopicity or acid-catalyzed decomposition .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation be resolved?

- Methodology :

- Orthogonal Validation :

- ¹H/¹³C NMR : Compare chemical shifts with DFT-calculated values for tautomeric forms (e.g., amidine vs. carboximidamide).

- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and sulfonate S=O bonds (1150–1250 cm⁻¹) .

- X-ray Diffraction : Resolve ambiguity by crystallizing the compound and analyzing unit cell parameters .

- Elemental Analysis : Verify C/H/N/S ratios (±0.3% tolerance) to confirm stoichiometry .

Q. What strategies optimize reaction conditions for sulfuric acid salt formation without over-sulfonation?

- Methodology :

- pH Control : Titrate sulfuric acid gradually (0.5 M in ice bath) to maintain pH 2–3, monitored via in-line pH probe.

- Stoichiometry : Use molar ratios (1:1 amine:sulfuric acid) with real-time FTIR to track protonation .

- Solvent Selection : Prefer polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions.

Data Contradiction Analysis

Q. How to address discrepancies in biological assay results across synthesized batches?

- Methodology :

- Impurity Profiling : Use HRMS to identify trace byproducts (e.g., N-oxide derivatives) that may interfere with assays .

- Dosage Calibration : Normalize bioactivity data against peptide content (via UV-Vis at 280 nm) to account for batch-specific hydration .

- Positive Controls : Include reference standards (e.g., commercial sulfonamide inhibitors) to validate assay sensitivity .

Stability and Reactivity

Q. What are the degradation pathways of 4-benzylpiperidine-1-carboximidamide under acidic conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.